molecular formula C24H22ClN3O4 B11117021 4-[5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

4-[5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B11117021
M. Wt: 451.9 g/mol
InChI Key: WIJYRCHNDXKOJQ-UHFFFAOYSA-N
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Description

4-[5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 4-[5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves multiple steps. One common synthetic route includes the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using different solvents, catalysts, and temperature controls.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making it useful in therapeutic applications .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives such as chloroquine, mepacrine, and camptothecin. Compared to these compounds, 4-[5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid has unique structural features that may confer distinct biological activities. For example, the presence of the pyrazole ring and the specific substitution pattern on the quinoline ring can influence its interaction with biological targets .

Properties

Molecular Formula

C24H22ClN3O4

Molecular Weight

451.9 g/mol

IUPAC Name

4-[3-(2-chloro-7-methylquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

InChI

InChI=1S/C24H22ClN3O4/c1-14-3-4-16-12-18(24(25)26-19(16)11-14)21-13-20(15-5-7-17(32-2)8-6-15)27-28(21)22(29)9-10-23(30)31/h3-8,11-12,21H,9-10,13H2,1-2H3,(H,30,31)

InChI Key

WIJYRCHNDXKOJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)CCC(=O)O)C4=CC=C(C=C4)OC)Cl

Origin of Product

United States

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